molecular formula C18H19Na2O8P B12438438 Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate

Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate

Cat. No.: B12438438
M. Wt: 440.3 g/mol
InChI Key: VXNQMUVMEIGUJW-UHFFFAOYSA-L
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Description

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule-destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. Fosbretabulin disodium is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosbretabulin disodium is synthesized from combretastatin A-4. The synthesis involves the phosphorylation of combretastatin A-4 to produce the disodium phosphate salt. The reaction conditions typically involve the use of phosphoric acid and sodium hydroxide under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of fosbretabulin disodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Mechanism of Action

Fosbretabulin disodium exerts its effects by binding to tubulin dimers and preventing microtubule polymerization. This results in mitotic arrest and apoptosis in endothelial cells. The compound selectively targets endothelial cells in tumor vasculature, leading to a rapid reduction in tumor blood flow and increased cellular necrosis . The molecular targets include tubulin and vascular endothelial-cadherin signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosbretabulin disodium is unique due to its prodrug nature, allowing for better solubility and bioavailability compared to its active metabolite, combretastatin A-4. This makes it more suitable for clinical applications and enhances its therapeutic potential .

Properties

IUPAC Name

disodium;[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNQMUVMEIGUJW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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